![molecular formula C12H10N4OS B12916664 1H-Purine, 6-[(2-methoxyphenyl)thio]- CAS No. 646510-04-5](/img/structure/B12916664.png)
1H-Purine, 6-[(2-methoxyphenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((2-Methoxyphenyl)thio)-1H-purine is a compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound features a 2-methoxyphenylthio group attached to the 6-position of the purine ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Methoxyphenyl)thio)-1H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 2-methoxyphenylthiol.
Reaction Conditions: The reaction is usually carried out under mild conditions, often involving a base such as potassium carbonate (K2CO3) in a polar solvent like dimethylformamide (DMF).
Procedure: The purine derivative is reacted with 2-methoxyphenylthiol in the presence of the base, leading to the substitution of the hydrogen atom at the 6-position of the purine ring with the 2-methoxyphenylthio group.
Industrial Production Methods
Industrial production of 6-((2-Methoxyphenyl)thio)-1H-purine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of purine derivatives and 2-methoxyphenylthiol.
Optimized Conditions: Optimizing reaction conditions to maximize yield and purity, often involving continuous flow reactors and automated systems.
Purification: Employing large-scale purification techniques such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-((2-Methoxyphenyl)thio)-1H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-((2-Methoxyphenyl)thio)-1H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-((2-Methoxyphenyl)thio)-1H-purine involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Binding: The 2-methoxyphenylthio group enhances binding affinity to target molecules, contributing to its potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Thioguanine: Another purine derivative with a thiol group at the 6-position.
6-Mercaptopurine: A purine derivative with a mercapto group at the 6-position.
2-Methoxyphenylthio derivatives: Compounds with similar structural features but different core structures.
Uniqueness
6-((2-Methoxyphenyl)thio)-1H-purine is unique due to the presence of both the purine core and the 2-methoxyphenylthio group, which imparts distinct chemical and biological properties not observed in other similar compounds.
Propriétés
Numéro CAS |
646510-04-5 |
|---|---|
Formule moléculaire |
C12H10N4OS |
Poids moléculaire |
258.30 g/mol |
Nom IUPAC |
6-(2-methoxyphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C12H10N4OS/c1-17-8-4-2-3-5-9(8)18-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H,13,14,15,16) |
Clé InChI |
JDYIDSNYSWGCJO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1SC2=NC=NC3=C2NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Benzylidene-5-methyl-3-phenyl-2-propyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine phosphate](/img/structure/B12916584.png)

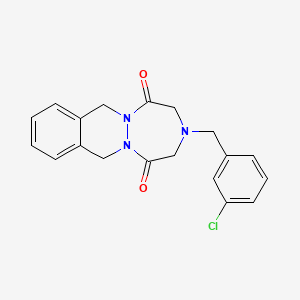
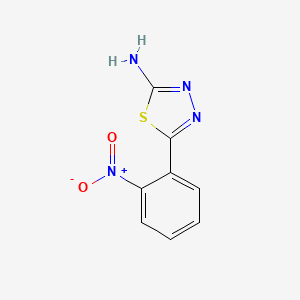
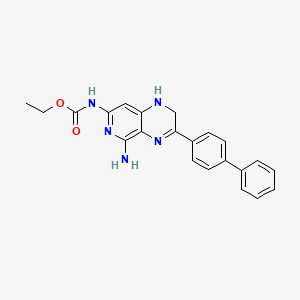
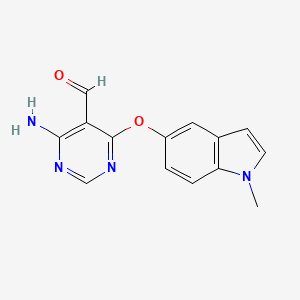

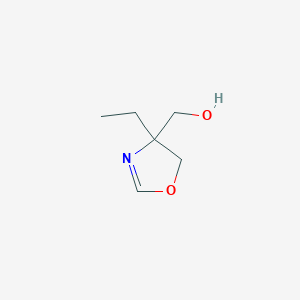
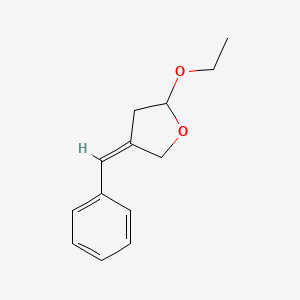
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)-](/img/structure/B12916631.png)
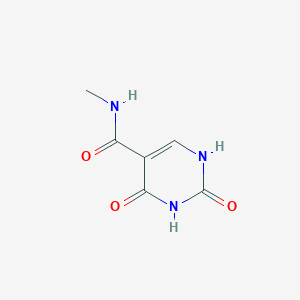
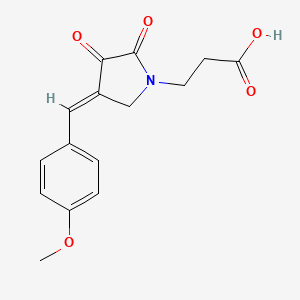

![N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide](/img/structure/B12916669.png)
